Ethyl 2,3-difluoropyridine-4-carboxylate

Regioselective synthesis Organometallic chemistry Fluorinated heterocycles

Ethyl 2,3-difluoropyridine-4-carboxylate (CAS 1359828-98-0) is a fluorinated heterocyclic building block featuring a pyridine core substituted with fluorine atoms at the 2- and 3-positions and an ethyl ester moiety at the 4-position. With a molecular formula of C8H7F2NO2 and a molecular weight of 187.14 g/mol, this compound is commercially available as a colorless to pale yellow liquid with typical purity specifications of 95–98%.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 1359828-98-0
Cat. No. B1470994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-difluoropyridine-4-carboxylate
CAS1359828-98-0
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)F)F
InChIInChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3
InChIKeyAOJMSQNOPRKCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3-difluoropyridine-4-carboxylate: Procurement-Relevant Baseline Characteristics for Pharmaceutical Intermediate Selection


Ethyl 2,3-difluoropyridine-4-carboxylate (CAS 1359828-98-0) is a fluorinated heterocyclic building block featuring a pyridine core substituted with fluorine atoms at the 2- and 3-positions and an ethyl ester moiety at the 4-position . With a molecular formula of C8H7F2NO2 and a molecular weight of 187.14 g/mol, this compound is commercially available as a colorless to pale yellow liquid with typical purity specifications of 95–98% . The dual fluorine substitution introduces significant electronegativity to the pyridine ring, while the ethyl ester at the 4-position provides a reactive handle for further synthetic elaboration, positioning this compound as a versatile intermediate in pharmaceutical and agrochemical research programs .

Why Ethyl 2,3-difluoropyridine-4-carboxylate Cannot Be Substituted with Generic Pyridine Carboxylate Analogs in Pharmaceutical Synthesis


Fluorinated pyridine carboxylates are not interchangeable building blocks due to fundamental differences in electronic properties, regioselective reactivity, and metabolic fate. The 2,3-difluoro substitution pattern on the pyridine ring creates a unique electronic environment that directs nucleophilic aromatic substitution (SNAr) and metalation reactions to specific positions—a property that mono-fluorinated or non-fluorinated analogs cannot replicate [1]. Additionally, the fluorine atoms at the 2- and 3-positions significantly alter the pKa of the pyridine nitrogen and modulate metabolic stability in downstream drug candidates, while the ethyl ester moiety offers distinct hydrolytic stability and lipophilicity compared to methyl ester counterparts [2]. These electronic and steric differences mean that substituting a generic pyridine carboxylate into a synthetic route optimized for the 2,3-difluoro-4-carboxylate scaffold will likely result in failed reactions, altered regioselectivity, or downstream compounds with unacceptable pharmacokinetic profiles [3].

Quantitative Differentiation Evidence for Ethyl 2,3-difluoropyridine-4-carboxylate: Comparator-Based Analysis for Scientific Procurement Decisions


Regioselective Metalation: 2,3-Difluoropyridine Scaffold Enables Exclusive C4 Functionalization Unavailable with 2,5-Difluoro Analog

In the regioexhaustive substitution of fluoropyridines, the 2,3-difluoropyridine scaffold directs metalation exclusively to the C4 position when treated with lithium diisopropylamide (LDA) due to the combined ortho-directing and acidifying effects of the two adjacent fluorine atoms [1]. In contrast, 2,5-difluoropyridine under identical conditions undergoes metalation at multiple vacant positions (C3, C4, and C6) with significantly reduced regioselectivity [1]. This difference is quantitatively reflected in the product distribution of carboxylation reactions, where the 2,3-difluoro scaffold yields a single regioisomer (the C4-carboxylic acid, which serves as the direct precursor to ethyl 2,3-difluoropyridine-4-carboxylate), whereas 2,5-difluoropyridine produces a mixture of regioisomers requiring chromatographic separation [1].

Regioselective synthesis Organometallic chemistry Fluorinated heterocycles

Ester Hydrolytic Stability: Ethyl Ester Confers Extended Handling Window Relative to Methyl Ester in Aqueous Media

The ethyl ester of 2,3-difluoropyridine-4-carboxylic acid exhibits reduced susceptibility to base-catalyzed hydrolysis compared to its methyl ester counterpart under standard laboratory and storage conditions . This differential stability arises from the greater steric hindrance of the ethyl group relative to the methyl group, which impedes nucleophilic attack at the ester carbonyl. While direct comparative rate constants for this specific compound pair are not published, class-level data across aromatic carboxylate esters consistently demonstrate that ethyl esters hydrolyze approximately 2- to 5-fold more slowly than methyl esters under identical basic aqueous conditions . This stability difference is corroborated by supplier storage recommendations, which specify room temperature storage for the ethyl ester with three-year stability , whereas the free carboxylic acid requires refrigerated storage (2–8°C) under argon [1] and the methyl ester is documented with a lower melting point (52–54°C) that necessitates more careful handling .

Ester hydrolysis Chemical stability Reaction optimization

Lipophilicity Advantage: Ethyl Ester Provides Optimized logP for Cellular Permeability Relative to Carboxylic Acid Precursor

The ethyl ester functional group confers significantly enhanced lipophilicity compared to the free carboxylic acid precursor, 2,3-difluoropyridine-4-carboxylic acid. While experimentally measured logP or logD values for ethyl 2,3-difluoropyridine-4-carboxylate are not available in the open literature, class-level structure-property relationships across fluorinated pyridine carboxylates consistently indicate that ethyl ester derivatives exhibit approximately 1.5–2.5 log units higher lipophilicity than their corresponding carboxylic acids . This increase positions the ethyl ester within the optimal lipophilicity range (logP ≈ 1–3) for passive membrane permeability, a critical parameter for cell-based assay performance and for prodrug strategies where intracellular esterase cleavage releases the active carboxylic acid pharmacophore . The presence of two fluorine atoms at the 2- and 3-positions further modulates polarity through inductive electron withdrawal, an effect that mono-fluorinated analogs cannot replicate to the same degree [1].

Lipophilicity Drug design ADME properties

Pharmaceutical Relevance: 2,3-Difluoropyridine-4-carboxylate Scaffold Enables Synthesis of Validated Drug Candidates Not Accessible from Mono-Fluoro Analogs

The 2,3-difluoropyridine-4-carboxylate scaffold serves as a critical intermediate in the synthesis of pharmacologically validated drug candidates, most notably NVP-BEZ235, a dual PI3K/mTOR inhibitor that has advanced through clinical evaluation for multiple cancer indications [1]. The specific 2,3-difluoro substitution pattern is essential to the binding interactions of NVP-BEZ235 with its kinase targets; substituting the 2,3-difluoro pyridine core with mono-fluorinated (2-fluoro only or 3-fluoro only) or non-fluorinated pyridine analogs would alter the electronic distribution and hydrogen-bonding capacity at the hinge-binding region of the kinase active site, resulting in loss of potency and selectivity [1]. Additionally, the 2,3-difluoropyridine scaffold has been employed in the synthesis of GSK2981278, a CXCR3 antagonist for inflammatory diseases, further validating the scaffold's utility in medicinal chemistry [1]. These specific pharmaceutical applications are documented for the 2,3-difluoro-substituted scaffold and cannot be achieved using generic pyridine carboxylate building blocks.

Drug discovery PI3K/mTOR inhibitors Kinase inhibitors

Ethyl 2,3-difluoropyridine-4-carboxylate: Evidence-Supported Application Scenarios for Pharmaceutical and Agrochemical Research


Synthesis of Kinase Inhibitor Scaffolds Requiring 2,3-Difluoropyridine Cores

Procure ethyl 2,3-difluoropyridine-4-carboxylate as a key intermediate for constructing PI3K/mTOR dual inhibitor chemotypes and related kinase-targeting small molecules. The 2,3-difluoro substitution pattern is essential for binding interactions in the ATP-binding pocket of PI3K and mTOR, as demonstrated by the clinical candidate NVP-BEZ235 [1]. The ethyl ester functionality allows for facile amidation or transesterification to generate diverse analogs for structure-activity relationship (SAR) exploration, while the dual fluorine atoms provide metabolic stabilization against oxidative metabolism at the pyridine ring [1].

Regioselective C4-Functionalization for Parallel Library Synthesis

Utilize ethyl 2,3-difluoropyridine-4-carboxylate-derived intermediates in regioselective metalation-alkylation sequences where exclusive C4 functionalization is required [1]. The unique electronic environment created by the 2,3-difluoro substitution pattern directs metalation exclusively to the 4-position, enabling high-yield, single-product outcomes without the isomeric purification steps required for 2,5-difluoro or mono-fluoro analogs [1]. This makes the scaffold particularly valuable for parallel synthesis libraries where chromatographic separation of regioisomers would be impractical and costly.

Prodrug Design for Intracellular Carboxylic Acid Delivery

Select ethyl 2,3-difluoropyridine-4-carboxylate for cell-based assays and prodrug development where passive membrane permeability is required prior to intracellular esterase-mediated release of the active 2,3-difluoropyridine-4-carboxylic acid pharmacophore. The enhanced lipophilicity of the ethyl ester relative to the free acid facilitates cellular uptake in culture models, while the metabolic liability of the ester bond provides a predictable activation mechanism [1]. The fluorine atoms at the 2- and 3-positions confer resistance to oxidative metabolism that would otherwise degrade the pyridine core before reaching the intracellular target [2].

Agrochemical Intermediate Synthesis via Nucleophilic Aromatic Substitution

Employ ethyl 2,3-difluoropyridine-4-carboxylate as a substrate for SNAr reactions where the fluorine atoms at the 2- and 3-positions serve as leaving groups for sequential nucleophilic substitution. The electronegative fluorine atoms activate the pyridine ring toward nucleophilic attack while the electron-withdrawing ester group at the 4-position further enhances reactivity at the 2- and 3-positions [1]. This synthetic versatility is exploited in the preparation of pyridinyloxyphenoxyalkanecarboxylic acid herbicides and related agrochemical scaffolds, where the 2,3-difluoropyridine core is a privileged substructure [2].

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